molecular formula C22H17ClN2O3 B2375085 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922109-19-1

2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2375085
CAS RN: 922109-19-1
M. Wt: 392.84
InChI Key: CTFWELHDEFSQAX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Relevance

2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide and its derivatives have been explored extensively in pharmacological research. A notable study highlighted the synthesis and pharmacological characterization of various oxazepine and related oxepine derivatives, focusing on their affinity to histamine receptors and aminergic GPCRs. Some derivatives were found to possess high affinity to the hH1R, with one identified as a dual hH1/h5-HT2A receptor ligand. The study also discussed the implications of the chlorine substitution pattern on receptor selectivity and specificity (Naporra et al., 2016).

Spectroscopic and Quantum Mechanical Studies

The compound's derivatives have been the subject of spectroscopic and quantum mechanical studies. For instance, research focusing on bioactive benzothiazolinone acetamide analogs, including N-(4-chlorophenyl) derivatives, evaluated their vibrational spectra and electronic properties. These studies have implications for their use as photosensitizers in dye-sensitized solar cells (DSSCs) and explored their non-linear optical (NLO) activity and natural bond orbital interactions (Mary et al., 2020).

Antibacterial Activity

Several studies have synthesized and evaluated the antibacterial activity of various derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides. These studies aimed to identify compounds with significant activity against both gram-positive and gram-negative bacteria, contributing to the development of new antibacterial agents (Desai et al., 2008).

Catalytic Enantioselective Reactions

The compound's derivatives have also been used in catalytic enantioselective reactions. A study reported the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This highlights its potential application in stereoselective synthesis and the development of chiral pharmaceuticals (Munck et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-13-2-8-20-18(10-13)25-22(27)17-12-16(7-9-19(17)28-20)24-21(26)11-14-3-5-15(23)6-4-14/h2-10,12H,11H2,1H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFWELHDEFSQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

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